2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid
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Overview
Description
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid is a complex organic compound with a molecular formula of C13H21NO4 This compound is characterized by the presence of a cyclopropane ring and a pyrrolidine ring, both of which are functionalized with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the pyrrolidine ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Cyclopropane Ring: The cyclopropane ring is introduced through a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or a cyclopropanation reagent like Simmons-Smith reagent.
Coupling of the Two Fragments: The final step involves coupling the Boc-protected pyrrolidine with the cyclopropane carboxylic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid depends on its specific application. In biochemical assays, the compound may act as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and mechanisms. In medicinal chemistry, the compound may interact with specific molecular targets, such as receptors or enzymes, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}cyclopropane-1-carboxylic acid: This compound has a similar structure but with a different substitution pattern on the pyrrolidine ring.
1-[(Tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid: This compound lacks the cyclopropane ring but retains the Boc-protected pyrrolidine and carboxylic acid functionalities.
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and a Boc-protected pyrrolidine ring
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-5-4-8(7-14)9-6-10(9)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
WVJMYMOSDOWVQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CC2C(=O)O |
Origin of Product |
United States |
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